3-Chloro-5-(pentafluorosulfur)benzoyl chloride
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzoyl chloride is an organic compound with the molecular formula of C7H4ClF5O2S . It is a colorless to light yellow liquid that has a pungent odor. This compound is a chlorinated derivative of pentfluorosulfonic acid (CF3SO3H) and belongs to a group of compounds known for their potent acidity.
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is 1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-5-(pentafluorosulfur)benzoyl chloride has a molecular weight of 301.06 . It’s a liquid at ambient temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
3-Chloro-5-(pentafluorosulfur)benzoyl chloride is primarily recognized for its applications in chemical synthesis and reactivity. A notable application includes its use in chemoselective hydro(chloro)pentafluorosulfanylation of diazo compounds, as demonstrated by Jia‐Yi Shou, Xiuhua Xu, and F. Qing (2021). This process is essential for incorporating the SF5 group into organic compounds, a widely recognized modification in chemical synthesis due to the unique properties imparted by the SF5 group. The study outlines a safe and practical synthesis of SF5Cl in n-hexane, highlighting its application in developing various α-pentafluorosulfanyl carbonyl compounds, which hold high value for potential applications (Shou, Xu, & Qing, 2021).
Synthesis of Benzoyl Chloride Derivatives
The compound is also instrumental in the synthesis of benzoyl chloride derivatives. Zhou Xiao-rui (2006) reported on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate. The synthesis involved a three-step process including bromination, carboxylation, and chlorination. The study provides insights into the optimal conditions for these reactions, pointing out the economic value and efficiency of the technique used (Zhou, 2006).
Role in Drug Synthesis and Pharmaceutical Applications
In the pharmaceutical sector, the compound finds application in the synthesis of potent drug intermediates. For example, H. Choi et al. (2003) described an efficient synthesis process for a β-amyloid aggregation inhibitor using a compound structurally similar to 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. The process underscores the compound's relevance in the synthesis of complex molecular structures that are significant in therapeutic interventions (Choi et al., 2003).
Applications in Analytical Chemistry
The compound is also pertinent in analytical chemistry. L. Tang et al. (2010) described the development and validation of a GC-FID method for analyzing impurities in 5-chlorovaleroyl chloride, where a similar compound is used as an alkylating agent. This highlights the importance of such compounds in ensuring the purity and quality of pharmaceutical products (Tang, Kim, Miller, & Lloyd, 2010).
properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCAZZLRUQUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178992 | |
Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(pentafluorosulfur)benzoyl chloride | |
CAS RN |
1240257-81-1 | |
Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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